N-(4-acetylphenyl)-4-chloro-3-nitrobenzamide
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Overview
Description
N-(4-acetylphenyl)-4-chloro-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, a chloro substituent, and a nitro group on a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-chloro-3-nitrobenzamide can be achieved through a multi-step process. One common method involves the acylation of 4-chloro-3-nitroaniline with 4-acetylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Reduction: N-(4-acetylphenyl)-4-chloro-3-aminobenzamide.
Substitution: N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide.
Hydrolysis: 4-acetylbenzoic acid and 4-chloro-3-nitroaniline.
Scientific Research Applications
N-(4-acetylphenyl)-4-chloro-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetylphenyl moiety may facilitate binding to hydrophobic pockets in proteins, while the chloro substituent can participate in halogen bonding interactions. These combined effects contribute to the compound’s biological activity and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-chloro-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide: Similar structure but with a methoxy group instead of a chloro group.
N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
N-(4-acetylphenyl)-4-chloro-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (acetyl) groups on the aromatic ring allows for versatile chemical modifications and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c1-9(19)10-2-5-12(6-3-10)17-15(20)11-4-7-13(16)14(8-11)18(21)22/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCPTVUQONTBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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